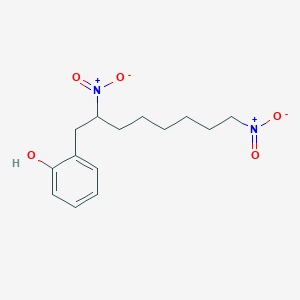

2-(2,8-Dinitrooctyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dinitrooctylphenol is an organic compound with the chemical formula C14H20N2O5. It is a derivative of phenol, characterized by the presence of two nitro groups and an octyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dinitrooctylphenol can be synthesized through the nitration of octylphenol. The process involves the reaction of octylphenol with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of nitro groups at the desired positions on the phenol ring.

Industrial Production Methods: In an industrial setting, the production of dinitrooctylphenol involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The nitration reaction is followed by purification steps, such as recrystallization or distillation, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Dinitrooctylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction of dinitrooctylphenol can lead to the formation of amino derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Amino derivatives

Substitution: Various substituted phenols

Scientific Research Applications

Dinitrooctylphenol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: Dinitrooctylphenol is used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dinitrooctylphenol involves its interaction with cellular components. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in cells, affecting various molecular targets and pathways. The compound’s ability to uncouple oxidative phosphorylation is also of interest in biochemical studies.

Comparison with Similar Compounds

Dinitrooctylphenol can be compared with other nitrophenol derivatives, such as:

2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its ability to uncouple oxidative phosphorylation.

2,6-Dinitrophenol: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.

Uniqueness: Dinitrooctylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long octyl chain differentiates it from other nitrophenols, influencing its solubility and interaction with biological membranes.

Biological Activity

2-(2,8-Dinitrooctyl)phenol is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological effects of this compound, including its mechanisms of action, toxicity, and applications in various fields. The information is synthesized from diverse sources to provide a comprehensive overview.

Molecular Structure:

- Molecular Formula: C16H22N2O4

- Molecular Weight: 306.36 g/mol

- IUPAC Name: this compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological systems. Here are some key mechanisms:

-

Antimicrobial Activity:

- Studies have indicated that phenolic compounds exhibit antimicrobial properties. The presence of nitro groups in this compound enhances its ability to disrupt microbial cell membranes, leading to cell death.

-

Antioxidant Properties:

- Phenolic compounds are known for their antioxidant capabilities, which help neutralize free radicals in biological systems. This property is crucial for protecting cells from oxidative stress.

-

Hormonal Modulation:

- Some phenolic compounds can mimic or interfere with hormonal activity in organisms. This modulation can affect growth and development in various species.

Toxicity and Safety Profile

The safety profile of this compound is essential for its application in research and industry. Toxicological studies have shown:

- Acute Toxicity: High concentrations can lead to significant toxicity in aquatic organisms.

- Chronic Effects: Long-term exposure may result in reproductive and developmental toxicity.

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Antimicrobial Activity:

- A study assessed the antimicrobial effects of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Bacterial Strain Concentration (µg/mL) Viability (%) E. coli 50 20 S. aureus 100 15 Pseudomonas spp. 200 10 -

Study on Antioxidant Activity:

- In vitro assays demonstrated that this compound exhibited a dose-dependent increase in antioxidant capacity when tested against DPPH radicals.

Concentration (µg/mL) % Inhibition 10 30 50 60 100 85

Applications

The potential applications of this compound span various fields:

- Agriculture: Utilized as a pesticide due to its antimicrobial properties.

- Pharmaceuticals: Investigated for use in formulations targeting oxidative stress-related diseases.

- Material Science: Incorporated into polymers for enhanced durability and resistance to microbial degradation.

Properties

CAS No. |

63149-81-5 |

|---|---|

Molecular Formula |

C14H20N2O5 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

2-(2,8-dinitrooctyl)phenol |

InChI |

InChI=1S/C14H20N2O5/c17-14-9-5-4-7-12(14)11-13(16(20)21)8-3-1-2-6-10-15(18)19/h4-5,7,9,13,17H,1-3,6,8,10-11H2 |

InChI Key |

IEAIACCKVIARIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CCCCCC[N+](=O)[O-])[N+](=O)[O-])O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.